molecular formula C9H8N4O2 B8769050 1-[(4-nitrophenyl)methyl]triazole

1-[(4-nitrophenyl)methyl]triazole

Cat. No. B8769050
M. Wt: 204.19 g/mol
InChI Key: IRARVWPSVFZRLD-UHFFFAOYSA-N
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Patent
US05298520

Procedure details

4-Nitrobenzylbromide (25.4 g, 0.12 mol) was added to a solution of 1H-1,2,3-triazole (8.12 g, 0.12 mol) and triethylamine (11.88 g, 0.12 mol) in anhydrous acetonitrile. The mixture was refluxed for 1 h, cooled to room temperature and the precipitated NEt3. HBr filtered off. The solvent was removed under vacuum and the residue chromatographed through silica gel eluting with CH2Cl2 (100) to CH2Cl2 /MeOH (95.5) to give 2-products. The more polar product was identified as the title-1-isomer (13 g, 54%); mp 114°-116° C. δ (250 MHz, CDCl3) 5.72 (2H, s, CH2), 7.38 (2H, d, J=9 Hz, Ar-H), 7.64 (1H, s, Ar-H), 7.78 (1H, s, Ar-H), 8.18 (2H, d, J=9 Hz, Ar-H). The less polar, minor isomer was identified as the 2-alkylation product (2.25 g, 9%), mp 112°-113° C. δ (250 MHz, CDCl3) 5.72 (2H, s, CH2), 7.40 (2H, d, J=9 Hz, Ar-H), 7.66 (2H, s, Ar-H), 8.18 (2H, d, J=9 Hz, Ar-H).
[Compound]
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25.4 g
Type
reactant
Reaction Step Four
Quantity
8.12 g
Type
reactant
Reaction Step Four
Quantity
11.88 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
product
Quantity
2.25 g
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH:12]1[CH:16]=[CH:15][N:14]=[N:13]1.C(N(CC)CC)C>C(#N)C>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][N:12]2[CH:16]=[CH:15][N:14]=[N:13]2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Name
Quantity
8.12 g
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
11.88 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Step Six
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Ar-H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
product
Quantity
2.25 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
HBr filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue chromatographed through silica gel eluting with CH2Cl2 (100) to CH2Cl2 /MeOH (95.5)
CUSTOM
Type
CUSTOM
Details
to give 2-products

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CN1N=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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